5-Bromo-2,4-dichloropyridine

Overview

Description

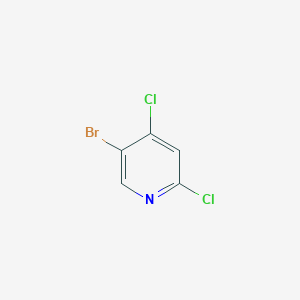

Chemical Identity and Synthesis 5-Bromo-2,4-dichloropyridine (CAS: 849937-96-8) is a halogenated pyridine derivative with the molecular formula C₅H₂BrCl₂N and a molecular weight of 227.87 g/mol . It is synthesized via a multi-step process starting from 2-amino-4-chloropyridine, involving bromination (yield >80%) followed by diazotization and chlorination, achieving a total yield exceeding 50% . This method avoids hazardous reagents and enables cost-effective large-scale production, making the compound industrially viable .

Structural Features

The pyridine ring is substituted with bromine at position 5 and chlorine at positions 2 and 2. This halogenation pattern enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), positioning it as a key intermediate in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dichloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-amino-4-chloropyridine as the starting material. The process involves a bromination reaction to introduce the bromine atom, followed by diazotization and chlorination to achieve the final product. The overall yield of this method is reported to be greater than 50% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, using readily available raw materials and avoiding hazardous reagents. The reaction conditions are carefully controlled to maximize yield and purity, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dichloropyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Coupling Reactions: It can be used in Suzuki and Heck coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

Coupling Reactions: Palladium catalysts are often used in Suzuki and Heck coupling reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

Anticancer and Antiviral Agents

5-Bromo-2,4-dichloropyridine serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown promising results in developing antiviral and anticancer agents. For instance, a study synthesized several derivatives of 5-bromo-2,4-dichloropyrimidine and evaluated their anticonvulsant activity. One derivative demonstrated significant protective effects against seizures compared to standard treatments .

Mechanism of Action

The compound acts by modifying biological pathways involved in disease progression. Its structural properties allow it to interact with specific enzymes or receptors, making it a valuable candidate for drug design targeting conditions like cancer and viral infections.

Agricultural Chemistry

Herbicide Development

In agricultural chemistry, this compound is instrumental in synthesizing herbicides. It helps develop effective solutions for weed control, which is essential for improving crop yields and managing agricultural productivity . The compound’s unique reactivity allows for the creation of novel herbicides that can target specific weed species while minimizing environmental impact.

Biochemical Research

Nucleoside Analog Synthesis

This compound is also used as a building block for synthesizing nucleoside analogs, which are vital for studying DNA and RNA processes. These analogs play a crucial role in understanding genetic mechanisms and developing therapeutic strategies against genetic disorders .

Research Applications

The biochemical applications extend to studying enzyme interactions and metabolic pathways, facilitating advancements in molecular biology and genetics.

Material Science

Specialty Polymers and Coatings

In material science, this compound is utilized to produce specialty polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications . The compound’s properties allow for the development of materials that can withstand harsh conditions while maintaining performance.

Organic Synthesis

Versatile Reagent

As a versatile reagent in organic synthesis, this compound facilitates various chemical reactions. Its ability to undergo multiple transformations makes it valuable for chemists aiming to create complex molecules efficiently .

| Application Area | Specific Uses | Impact |

|---|---|---|

| Pharmaceutical Development | Anticancer & antiviral agents | Enhances therapeutic options |

| Agricultural Chemistry | Herbicide synthesis | Improves crop yields |

| Biochemical Research | Nucleoside analogs | Advances genetic research |

| Material Science | Specialty polymers & coatings | Increases durability and resistance |

| Organic Synthesis | Versatile reagent for complex molecule creation | Facilitates efficient chemical reactions |

Case Studies

-

Anticonvulsant Activity Study

A series of derivatives were synthesized from 5-bromo-2,4-dichloropyrimidine and tested for anticonvulsant activity using the maximal electroshock seizure model. The most potent derivative showed significant protection against seizures without neurotoxicity at high doses . -

Synthesis Methodology Improvement

A novel method was developed to synthesize this compound with improved yields (greater than 80%) using safer reagents and simplified processes. This method enhances the feasibility of large-scale production while reducing costs associated with hazardous materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichloropyridine involves its reactivity with various molecular targets. The compound can interact with enzymes and receptors, leading to the formation of bioactive molecules. The specific pathways and targets depend on the context of its use, such as in drug development or agrochemical synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated pyridines and pyrimidines share utility in medicinal chemistry but differ in reactivity, synthesis, and applications due to structural variations. Below is a comparative analysis:

Table 1: Key Halogenated Pyridines and Pyrimidines

Reactivity and Electronic Effects

- Halogen Position : In this compound, bromine at position 5 and chlorine at positions 2 and 4 create electron-deficient regions, favoring nucleophilic aromatic substitution (e.g., at C2 or C4) . In contrast, 4-Bromo-3,5-dichloropyridine (CAS 343781-45-3) has bromine at C4, which sterically hinders reactions at adjacent positions .

- Pyridine vs. Pyrimidine : Pyrimidines (e.g., 5-Bromo-2,4-dimethoxypyrimidine) contain two nitrogen atoms, increasing ring electron deficiency compared to pyridines. This enhances their reactivity in alkylation and glycosylation reactions .

Biological Activity

5-Bromo-2,4-dichloropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 2-amino-4-chloropyridine followed by diazotization and chlorination. The overall yield from these reactions can exceed 50%, making it a viable compound for further pharmaceutical development .

Biological Activity Overview

This compound and its derivatives have been studied for various biological activities, including:

- Anticonvulsant Activity : Certain derivatives have shown promising anticonvulsant effects in animal models. For instance, a study indicated that compounds derived from 5-bromo-2,4-dichloropyrimidine exhibited significant protection against seizures in the maximal electroshock seizure (MES) model . The most potent derivative demonstrated a protection rate of 68.15% compared to the standard drug phenytoin.

- Anticancer Properties : Research has highlighted the potential of pyridine derivatives as anticancer agents. In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against A549 lung adenocarcinoma cells, indicating their potential as chemotherapeutic agents .

- Antimicrobial Activity : Some studies have reported antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus, showcasing the compound's ability to combat resistant bacterial infections .

Anticonvulsant Activity

| Compound | Protection (%) | Neurotoxicity | Reference |

|---|---|---|---|

| 3b | 68.15 | No | |

| 3e | Moderate | Not specified | |

| 3a | Moderate | Not specified |

In this study, compound 3b was identified as the most effective anticonvulsant with no observed neurotoxic effects at doses up to 100 mg/kg.

Anticancer Activity

The anticancer activity was assessed using an MTT assay on A549 cells:

These results suggest that certain derivatives of this compound could serve as lead compounds in developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial efficacy was evaluated against various resistant strains:

Case Studies and Applications

- Case Study on Anticonvulsant Properties : In a controlled study involving male Wistar rats, the anticonvulsant activity of synthesized derivatives was evaluated against established antiepileptic drugs. The findings indicated that certain modifications to the pyridine structure significantly enhanced anticonvulsant efficacy while minimizing side effects.

- Case Study on Anticancer Potential : A study focusing on the cytotoxic effects of various pyridine derivatives on cancer cell lines revealed that modifications at specific positions on the pyridine ring could lead to increased selectivity and potency against cancer cells compared to normal cells.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for assessing the purity and structural integrity of 5-Bromo-2,4-dichloropyridine in synthetic workflows?

To ensure compound fidelity, researchers should employ a combination of chromatographic and spectroscopic methods:

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% purity thresholds are typical) .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyridine ring. For example, distinct chemical shifts for bromine (δ ~8.5–9.5 ppm) and chlorine atoms (δ ~7.0–8.0 ppm) .

- Mass Spectrometry (MS) to verify molecular mass (monoisotopic mass: 225.870 Da) and isotopic distribution patterns .

Q. How can researchers optimize regioselective functionalization of this compound for cross-coupling reactions?

Regioselectivity in Suzuki or Ullmann couplings depends on halogen reactivity (Br > Cl) and steric/electronic factors:

- Bromine at position 5 is more reactive in palladium-catalyzed couplings due to lower bond dissociation energy versus chlorine .

- Chlorine at position 2 can be selectively displaced under high-temperature conditions (e.g., 120°C with CuI catalysis) .

- Experimental Design Tip : Use computational tools (DFT calculations) to predict reactive sites based on electron density maps .

Advanced Research Questions

Q. How can contradictory data in cross-coupling reaction yields with this compound be systematically resolved?

Contradictions often arise from solvent polarity, catalyst loading, or competing side reactions. A stepwise troubleshooting approach includes:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance Cl displacement but may promote debromination .

- Catalyst Optimization : Test Pd(II)/Pd(0) systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) to balance activity and stability .

- Side Reaction Analysis : Monitor byproducts via LC-MS, such as dehalogenated intermediates or dimerization products .

Q. What methodologies are effective for tracking the cellular uptake and bioactivity of brominated pyridine derivatives in in vitro assays?

this compound can serve as a precursor for probes targeting nucleic acid interactions:

- Bromine Radiolabeling : Incorporate ⁷⁶Br or ⁸²Br isotopes for PET imaging of drug distribution .

- Click Chemistry : Functionalize with alkyne/azide tags for fluorescent tracking in live-cell microscopy .

- Caution : Validate specificity using knockout cell lines to rule off-target halogen bonding .

Q. How can computational models predict the reactivity of this compound in multi-component reactions?

Leverage quantum mechanical and molecular docking tools:

-

DFT Calculations : Simulate transition states for SNAr reactions at positions 2, 4, and 5 to prioritize synthetic routes .

-

Docking Studies : Predict binding affinities with enzymatic targets (e.g., kinases) by modeling halogen-π interactions .

-

Data Table :

Position Bond Length (Å) Electrostatic Potential (eV) 5-Br 1.94 -0.45 2-Cl 1.79 -0.38 4-Cl 1.78 -0.35

Q. Methodological Considerations

Q. What strategies mitigate decomposition risks during long-term storage of this compound?

- Storage Conditions : Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis or photodegradation .

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., dehalogenated pyridines) .

Q. How can researchers design controlled experiments to study the compound’s role in modulating enzyme inhibition?

Properties

IUPAC Name |

5-bromo-2,4-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-3-2-9-5(8)1-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCSNJNPPSSPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479225 | |

| Record name | 5-bromo-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849937-96-8 | |

| Record name | 5-bromo-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.